5-Methylchrysene

Descripción general

Descripción

Carcinogenicity of Methylchrysenes

Methylchrysenes, including 5-Methylchrysene, are present in tobacco smoke and are suspected to contribute to the tumorigenicity of this inhalant. Studies have shown that 5-Methylchrysene is a strong carcinogen, with significant tumor-initiating activity when tested on mouse skin .

Metabolic Activation and Mutagenicity

The metabolic activation

Aplicaciones Científicas De Investigación

Metabolic Activation and Mutagenicity

- Metabolic Activation : A key study by Hecht et al. (1978) investigated the metabolic activation of 5-Methylchrysene. They identified major activated metabolites such as 1,2-dihydro-1,2-dihydroxy-5-methylchrysene and 7,8-dihydro-7,8-dihydroxy-5-methylchrysene, highlighting their significant mutagenic activity (Hecht et al., 1978).

- DNA Adduct Formation : Melikian et al. (1984) focused on the reaction of 5-Methylchrysene anti-dihydrodiol-epoxides with DNA in vitro. They found that the major DNA adducts formed from 5-Methylchrysene were structurally similar, providing insights into its mutagenic mechanisms (Melikian et al., 1984).

Carcinogenic Properties

- Tumor-Initiating Activity : Hecht et al. (1978) also examined the tumor-initiating activity of fluorinated 5-Methylchrysene derivatives, revealing insights into the metabolic activation sites and carcinogenic potential of 5-Methylchrysene (Hecht et al., 1978).

- Comparative Carcinogenicity : A comparative study by Hoffmann et al. (1974) on the carcinogenicity of Methylchrysenes, including 5-Methylchrysene, provided evidence of its strong carcinogenic nature compared to other chrysenes (Hoffmann et al., 1974).

Molecular and Structural Studies

- Molecular Orbital Studies : Zacharias et al. (1991) conducted molecular orbital studies on potentially mutagenic methylchrysenes, including 5-Methylchrysene. This study provided valuable insights into the electronic and molecular structures influencing mutagenic and carcinogenic potency (Zacharias et al., 1991).

Cellular and Genetic Impacts

- AP-1 Induction : Li et al. (2004) explored how 5-Methylchrysene induces activator protein-1 (AP-1) activation in mouse epidermal Cl41 cells, revealing the involvement of the PI-3K/Akt pathway in this process (Li et al., 2004).

Environmental and Comparative Metabolism

- Environmental Impact and Metabolism : Myers and Flesher (1991) studied the metabolism of chrysene and derivatives like 5-Methylchrysene, providing insights into environmental impacts and biochemical reactions involved (Myers & Flesher, 1991).

Mecanismo De Acción

Target of Action

5-Methylchrysene, a carcinogenic polycyclic aromatic hydrocarbon with four fused rings, primarily functions as an aryl hydrocarbon receptor (AhR) agonist . The AhR is a type of protein that regulates the expression of several genes involved in biological responses to environmental pollutants.

Mode of Action

As an AhR agonist, 5-Methylchrysene binds to the AhR, leading to a conformational change that allows the receptor to translocate into the nucleus. Once in the nucleus, the AhR binds to specific DNA sequences, leading to the transcription of target genes . This interaction results in changes at the cellular level, including the induction of enzymes involved in the metabolism of xenobiotics.

Biochemical Pathways

5-Methylchrysene affects the biochemical pathways involving the AhR and cytochrome P450 enzymes. Specifically, it can be converted into mutagenic metabolites by cytochrome P450 enzymes 1A1 and 1B1 . These enzymes are part of the body’s defense mechanism against potentially harmful chemicals, converting them into more water-soluble compounds that can be excreted from the body.

Pharmacokinetics

Its metabolism involves conversion into more polar metabolites by cytochrome P450 enzymes, which can then be excreted .

Result of Action

The primary result of 5-Methylchrysene’s action is the induction of enzymes involved in xenobiotic metabolism, which can lead to the formation of reactive metabolites. These metabolites can bind to DNA and cause mutations, potentially leading to carcinogenic effects .

Action Environment

The action of 5-Methylchrysene can be influenced by various environmental factors. For instance, its reactivity can increase in the presence of strong oxidizing agents, leading to vigorous reactions . Additionally, its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .

Safety and Hazards

5-Methylchrysene is a confirmed carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data . It is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation and drowsiness or dizziness . It is also very toxic to aquatic life with long-lasting effects .

Propiedades

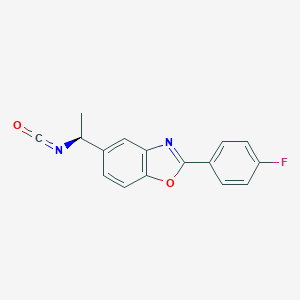

IUPAC Name |

5-methylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHBXWHNJHENRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Record name | 5-METHYLCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063143 | |

| Record name | 5-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-methylchrysene appears as purple crystals. Water insoluble., Solid; Exhibits a brilliant bluish-violet fluorescence in ultraviolet light; [HSDB] | |

| Record name | 5-METHYLCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methylchrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.062 mg/L at 27 °C, Insoluble in water, Soluble in acetone | |

| Record name | 5-Methylchrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000025 [mmHg] | |

| Record name | 5-Methylchrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

5-Methylchrysene | |

Color/Form |

Needles (recyrstallized from benzene/ethanol) with a brilliant bluish-violet fluorescence in ultraviolet light | |

CAS RN |

3697-24-3 | |

| Record name | 5-METHYLCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3697-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003697243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYLCHRYSENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O66195MC8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylchrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

117.5 °C | |

| Record name | 5-Methylchrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-Methylchrysene?

A1: 5-Methylchrysene has the molecular formula C19H14 and a molecular weight of 242.32 g/mol.

Q2: What is the significance of the bay region in 5-MeC and its derivatives?

A2: The bay region, formed by the angular fusion of aromatic rings, is crucial for 5-MeC's carcinogenic activity. Studies have shown that a methyl group located in the bay region significantly enhances the molecule's tumorigenicity. [, , ] This enhancement is attributed to the steric hindrance caused by the methyl group, which influences the molecule's metabolic activation and its interactions with DNA. [, , ]

Q3: How does the position of the methyl group influence the carcinogenicity of methylchrysenes?

A3: Research has consistently demonstrated that 5-MeC, with its methyl group in the bay region, exhibits significantly higher carcinogenic activity compared to other monomethylchrysene isomers. [, , , , , ] For instance, 6-methylchrysene, lacking a bay region methyl group, displays significantly weaker carcinogenicity. [] Studies attribute this difference to the distinct metabolic activation pathways and the reactivity of the resulting diol epoxides formed from these isomers. [, , ]

Q4: How is 5-MeC metabolically activated into carcinogenic metabolites?

A4: 5-MeC undergoes metabolic activation primarily through cytochrome P450 (P450) enzymes, primarily CYP1A1, CYP1A2, and CYP2C10 in the liver, and CYP1A1 in the lung. [, ] This process leads to the formation of trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene (5-MeC-1,2-diol), a proximate carcinogen. [, , ] Subsequent epoxidation of 5-MeC-1,2-diol yields highly reactive diol epoxides, particularly trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (DE-I), which is considered a major ultimate carcinogen of 5-MeC. [, , , , , ]

Q5: What are the major DNA adducts formed by 5-MeC and its diol epoxides?

A5: The primary DNA adducts formed by 5-MeC are derived from its bay region diol epoxide, DE-I. [, , , ] These adducts primarily involve the covalent binding of DE-I to the exocyclic amino group of deoxyguanosine residues in DNA. [, ]

Q6: Does the stereochemistry of 5-MeC diol epoxides influence their tumorigenicity?

A6: Yes, the stereochemistry of 5-MeC diol epoxides significantly impacts their carcinogenic potency. The R,S,S,R enantiomer of 5-MeC-1,2-diol-3,4-epoxide, formed stereoselectively in mouse epidermis, exhibits significantly higher tumorigenicity compared to other enantiomers. [] This finding highlights the crucial role of stereochemical factors in determining the biological activity of 5-MeC metabolites.

Q7: What are the major toxicological concerns associated with 5-MeC exposure?

A7: 5-MeC is a potent carcinogen in laboratory animals. [, , ] Its major toxicological concern stems from its ability to form DNA adducts, particularly through its bay region diol epoxide (DE-I). [, , , , , ] These adducts can induce mutations, potentially leading to uncontrolled cell growth and tumor development. [, , ]

Q8: How does 5-MeC compare to other PAHs in terms of its carcinogenic potency?

A8: 5-MeC demonstrates high carcinogenic potency, comparable to or even surpassing benzo[a]pyrene in certain test systems. [] This high activity is attributed to the presence of the methyl group in the bay region, which enhances its metabolic activation and DNA adduct formation. [, , , ] Studies comparing 5-MeC with other PAHs like benzo[b]fluoranthene, dibenz[a,h]anthracene, and cyclopenta[c,d]pyrene in a mouse model showed varying tumorigenic potencies, highlighting the significance of individual PAH structures in cancer development. []

Q9: What is the role of p53 in the cellular response to 5-MeC exposure?

A9: While 5-MeC-induced DNA damage can stabilize the tumor suppressor protein p53, it fails to trigger the expected p53-mediated G1 cell cycle arrest observed with other DNA-damaging agents like actinomycin D. [] This suggests that 5-MeC possesses a “stealth” characteristic, enabling it to evade this critical cellular defense mechanism and potentially contributing to its carcinogenic potential. []

Q10: What are the major enzymes involved in the metabolism of 5-MeC in humans?

A10: Human liver microsomes primarily utilize CYP1A1, CYP1A2, and CYP2C10 for 5-MeC metabolism, while CYP1A1 plays a major role in lung microsomes. [] These enzymes contribute to the formation of 5-MeC-1,2-diol, a crucial step in its metabolic activation. [, , ] Interestingly, other human P450 enzymes like CYP2C9, CYP3A4, and CYP2C19 show significantly lower activity towards 5-MeC. []

Q11: Can bacteria contribute to the degradation of 5-MeC in the environment?

A11: Yes, certain bacterial species, such as Sphingomonas paucimobilis strain EPA 505, demonstrate the ability to degrade methylated PAHs, including 5-MeC. [] Interestingly, this bacterium degrades methylated PAHs at a higher rate than their unsubstituted counterparts, suggesting a potential role for such microorganisms in the bioremediation of environments contaminated with these carcinogenic compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B135394.png)

![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)